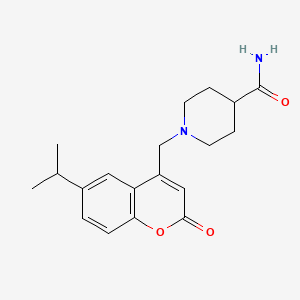

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide

Beschreibung

1-((6-Isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound featuring a chromene core fused with a piperidine-4-carboxamide moiety. The chromene ring (2H-chromen-4-yl) is substituted with an isopropyl group at the 6-position and a methylene-linked piperidine-4-carboxamide at the 4-position. Its synthesis likely involves amide coupling and chromene ring formation, as inferred from related procedures in the literature .

Eigenschaften

IUPAC Name |

1-[(2-oxo-6-propan-2-ylchromen-4-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-12(2)14-3-4-17-16(9-14)15(10-18(22)24-17)11-21-7-5-13(6-8-21)19(20)23/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEMEKDUVOYFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the chromene core: The chromene core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromene core.

Formation of the carboxamide group: The carboxamide group can be introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the chromene or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated reagents like alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl, acyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s key structural elements are compared to similar molecules (Table 1):

Key Observations :

- Chromene vs. Oxazole Cores: The target compound’s chromene core (2H-chromen-4-yl) differs from oxazole-based analogs (), which may alter electronic properties and binding interactions.

- Substituent Effects : The 6-isopropyl group on the chromene may increase lipophilicity compared to methyl or halogen substituents in analogs (e.g., 2-chloro-6-methylphenyl in ), influencing membrane permeability and metabolic stability .

- Piperidine Modifications: The absence of a 4-isopropyl or benzyl group on the piperidine ring (cf.

Research Findings and Methodological Considerations

Structural Analysis Tools

- Crystallography : Programs like SHELXL () and WinGX/ORTEP () are widely used for resolving molecular geometries, which could validate the target compound’s crystal structure and intermolecular interactions .

- Computational Modeling : Substituent effects on chromene planarity and piperidine conformation could be explored using these tools to predict binding modes.

Challenges and Opportunities

- Synthetic Complexity : The isopropyl and chromene groups may pose challenges in regioselective synthesis, requiring optimized conditions to improve yield (cf. 78% yield for compound 4h in ) .

- Activity Optimization : Introducing polar groups (e.g., fluorine) or varying the chromene substituents (e.g., methoxy) could balance lipophilicity and solubility for enhanced bioavailability.

Biologische Aktivität

1-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its chemical structure, which includes a piperidine ring and a chromenone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

Antitumor Activity

Recent studies have identified the compound as having significant antitumor effects. The structure-activity relationship analysis indicated that modifications to the chromenone moiety enhance cytotoxicity against cancer cell lines. For instance, derivatives with electron-donating groups at specific positions on the phenyl ring displayed improved activity (IC50 values ranging from 1.61 to 1.98 µg/mL) against various cancer cell lines, including HT29 and A431 .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It was found to inhibit the replication of respiratory syncytial virus (RSV) with an effective concentration (EC50) in the micromolar range, indicating potential as a therapeutic agent against viral infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity against cancer cells |

| Substituents on the piperidine ring | Enhanced binding affinity to biological targets |

| Variations in the chromenone moiety | Altered pharmacokinetic properties |

These findings suggest that careful design of analogs could lead to compounds with enhanced therapeutic profiles.

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of this compound demonstrated significant anticancer efficacy. The most potent derivative exhibited an IC50 value of less than 1 µM against multiple cancer cell lines, showcasing its potential as a lead compound for further development .

Case Study 2: Antiviral Screening

In another investigation, a series of compounds including the target molecule were screened for antiviral activity against HCV. The results indicated that certain modifications led to enhanced inhibition of viral replication, with selectivity indices suggesting low toxicity to host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.